molecular formula C24H29NO5 B13445096 (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol

(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol

Cat. No.: B13445096
M. Wt: 411.5 g/mol
InChI Key: DFWNJBXBFKGPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol: is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Ethoxy Groups: The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base such as potassium carbonate.

    Final Assembly: The final step involves the coupling of the 3,4-diethoxyphenyl group with the isoquinoline core, followed by reduction to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylethylamine

Uniqueness

a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol is unique due to its specific substitution pattern and the presence of multiple ethoxy groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(6,7-diethoxyisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanol

InChI

InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-15,24,26H,5-8H2,1-4H3

InChI Key

DFWNJBXBFKGPNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OCC)OCC)O)OCC

Origin of Product

United States

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